Cas no 53688-19-0 (2-chloro-1-(2-methoxyphenyl)ethanone)

2-Chloro-1-(2-methoxyphenyl)ethanone is a versatile organic compound featuring a chloroacetyl group attached to a 2-methoxyphenyl ring. This structural configuration makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive chloroacetyl moiety enables efficient nucleophilic substitution reactions, facilitating further functionalization. The methoxy group enhances solubility and influences electronic properties, aiding in regioselective transformations. The compound is commonly employed in the synthesis of heterocycles and active pharmaceutical ingredients (APIs). High purity grades are available to meet rigorous research and industrial requirements, ensuring consistent performance in synthetic applications. Proper handling under controlled conditions is recommended due to its reactivity.
2-chloro-1-(2-methoxyphenyl)ethanone structure
53688-19-0 structure
Product Name:2-chloro-1-(2-methoxyphenyl)ethanone
CAS No:53688-19-0
MF:C9H9ClO2
MW:184.619561910629
CID:383221
PubChem ID:2106920
Update Time:2025-06-22

2-chloro-1-(2-methoxyphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-(2-methoxyphenyl)ethanone
    • Ethanone, 2-chloro-1-(2-methoxyphenyl)- (9CI)
    • 2-Chlor-1-(2-methoxy-phenyl)-aethanon
    • 2-chloro-1-(2-methoxy-phenyl)-ethanone
    • 2-CHLORO-1-(2-METHOXYPHENYL)-ETHANONE
    • 2-chloro-2'-methoxyacetophenone
    • AC1M1XDL
    • AG-F-84809
    • CTK1H4458
    • o-methoxyphenacyl chloride
    • o-Methoxyphenylchlormethylketon
    • T5224401
    • PFYXYWNUQMKTEO-UHFFFAOYSA-N
    • DTXSID00366552
    • MFCD05262948
    • 53688-19-0
    • Z56968542
    • SCHEMBL6488893
    • AKOS000116797
    • 2-chloroacetylanisole
    • MDL: MFCD05262948
    • Inchi: 1S/C9H9ClO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3
    • InChI Key: PFYXYWNUQMKTEO-UHFFFAOYSA-N
    • SMILES: ClCC(C1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 184.02917
  • Monoisotopic Mass: 184.029107
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.18
  • Boiling Point: 275.3°Cat760mmHg
  • Flash Point: 118.4°C
  • Refractive Index: 1.523
  • PSA: 26.3

2-chloro-1-(2-methoxyphenyl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12063804-1g
2-Chloro-1-(2-methoxyphenyl)ethanone
53688-19-0 97%
1g
$527 2024-07-24
Crysdot LLC
CD12063804-5g
2-Chloro-1-(2-methoxyphenyl)ethanone
53688-19-0 97%
5g
$1433 2024-07-24

Additional information on 2-chloro-1-(2-methoxyphenyl)ethanone

Professional Introduction to 2-Chloro-1-(2-methoxyphenyl)ethanone (CAS No. 53688-19-0)

2-Chloro-1-(2-methoxyphenyl)ethanone, identified by its Chemical Abstracts Service (CAS) number 53688-19-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a chlorinated ketone group attached to a methoxy-substituted benzene ring, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.

The structural framework of 2-chloro-1-(2-methoxyphenyl)ethanone consists of a benzene ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 1-position with a chlorinated ketone (C=OCl). This particular arrangement imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its utility in various chemical transformations.

In recent years, researchers have been exploring the synthetic potential of 2-chloro-1-(2-methoxyphenyl)ethanone in the development of novel pharmaceuticals. Its ability to undergo nucleophilic substitution reactions, cross-coupling reactions, and condensation reactions makes it a cornerstone in medicinal chemistry. For instance, it has been employed in the synthesis of biaryl compounds, which are known for their biological activity and pharmacological relevance.

One of the most compelling aspects of 2-chloro-1-(2-methoxyphenyl)ethanone is its role as a precursor in the preparation of active pharmaceutical ingredients (APIs). Recent studies have demonstrated its utility in the synthesis of kinase inhibitors, which are crucial for treating various diseases, including cancer. The chloro and methoxy substituents on the benzene ring provide handles for further functionalization, allowing chemists to tailor the molecule for specific biological targets.

The pharmacological significance of derivatives of 2-chloro-1-(2-methoxyphenyl)ethanone has been further underscored by clinical investigations. Researchers have synthesized analogs of this compound and evaluated their efficacy in preclinical models. These studies have revealed promising results, particularly in the context of anti-inflammatory and analgesic agents. The structural features of this compound contribute to its binding affinity for certain enzymes and receptors, making it a valuable scaffold for drug design.

The synthetic methodologies involving 2-chloro-1-(2-methoxyphenyl)ethanone have also seen significant advancements. Modern techniques such as flow chemistry and catalytic asymmetric synthesis have enabled more efficient and scalable production processes. These innovations not only improve yield but also reduce waste, aligning with the principles of green chemistry. The ability to produce this compound with high purity and minimal environmental impact underscores its importance in contemporary pharmaceutical manufacturing.

The versatility of 2-chloro-1-(2-methoxyphenyl)ethanone extends beyond its applications in drug development. It serves as a key intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity allows for the introduction of diverse functional groups, making it adaptable to various industrial needs. This broad applicability highlights its significance as a building block in organic synthesis.

In conclusion, 2-chloro-1-(2-methoxyphenyl)ethanone (CAS No. 53688-19-0) is a multifaceted compound with substantial potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations, making it indispensable in synthetic chemistry. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

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